
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea, also known as ACR16, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACR16 is a member of the thiourea family of compounds and has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. In animal models, this compound has been shown to have antipsychotic effects that are comparable to those of traditional antipsychotic drugs such as haloperidol, but with fewer side effects. This compound has also been shown to have antidepressant and anxiolytic effects in animal models.
Wirkmechanismus
The exact mechanism of action of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea is not fully understood, but it is thought to involve modulation of the dopaminergic and serotonergic systems in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. These actions are thought to contribute to the antipsychotic, antidepressant, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which is thought to contribute to its therapeutic effects. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be important for its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea is that it has been extensively studied in animal models, and its pharmacological properties are well understood. This makes it a useful tool for studying the dopaminergic and serotonergic systems in the brain and for investigating potential therapeutic interventions for psychiatric disorders. One limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea. One area of interest is the development of new compounds that are structurally similar to this compound but may have improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound on the brain and the potential for neurotoxicity. Finally, there is interest in investigating the potential therapeutic applications of this compound in human clinical trials.
Synthesemethoden
The synthesis of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea involves the reaction between 1-adamantylamine and 2-chloro-4-methylbenzoyl isothiocyanate. The reaction takes place in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 60%.
Eigenschaften
Molekularformel |
C19H23ClN2OS |
|---|---|
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
N-(1-adamantylcarbamothioyl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C19H23ClN2OS/c1-11-2-3-15(16(20)4-11)17(23)21-18(24)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-10H2,1H3,(H2,21,22,23,24) |
InChI-Schlüssel |
USRAHLQDHSJNHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
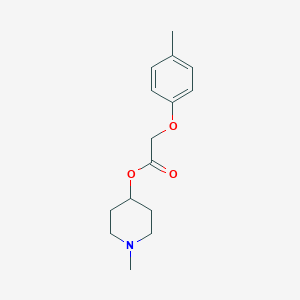

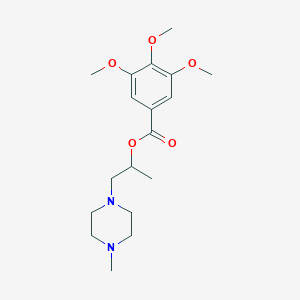
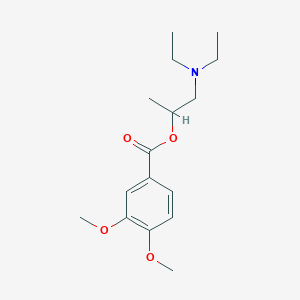
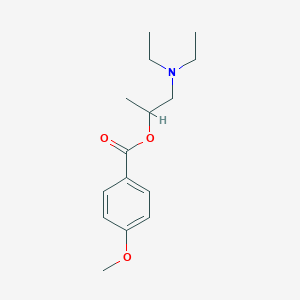
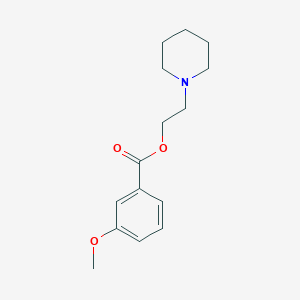

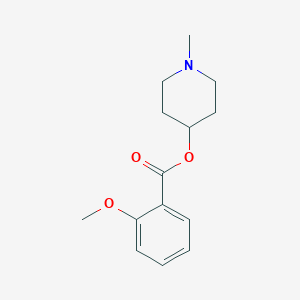
![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)
